

# p-(Dimethylamino)cinnamic Acid: A Versatile Building Block in Modern Organic Synthesis

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## Compound of Interest

Compound Name: *p*-(Dimethylamino)cinnamic acid

Cat. No.: B074946

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## Introduction

**p-(Dimethylamino)cinnamic acid** (DMACA), a commercially available and synthetically accessible cinnamic acid derivative, has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique electronic properties, arising from the electron-donating dimethylamino group in conjugation with the carboxylic acid moiety and the propenoic acid backbone, impart a rich and diverse reactivity profile. This allows for its utilization in a wide array of chemical transformations, leading to the synthesis of a multitude of complex molecules with significant applications in medicinal chemistry, materials science, and as functional chemical probes. This guide provides an in-depth exploration of the synthetic utility of DMACA, complete with detailed application notes and validated protocols for its use in key organic transformations.

## Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **p-(Dimethylamino)cinnamic acid** is fundamental to its effective application in synthesis.

| Property         | Value   | Reference |
|------------------|---|-----------|
| Chemical Formula | C <sub>11</sub> H <sub>13</sub> NO <sub>2</sub> | [1][2]    |
| Molecular Weight | 191.23 g/mol                                    | [2]       |
| CAS Number       | 1552-96-1                                       | [2]       |
| Appearance       | Powder  | [2]       |
| Melting Point    | 227-228 °C (decomposes)                         | [2]       |
| Solubility       | Soluble in various organic solvents             |           |

## Core Synthetic Applications

The strategic placement of the dimethylamino group, the carboxylic acid, and the alkene functionality makes DMACA a trifunctional building block, amenable to a variety of synthetic manipulations.

### Amide Bond Formation: Accessing Bioactive Scaffolds

The carboxylic acid moiety of DMACA is readily activated for amide bond formation, a critical transformation in the synthesis of peptidomimetics and other biologically active compounds. The electron-donating nature of the dimethylamino group can influence the reactivity of the carboxylic acid, and appropriate selection of coupling agents is key to achieving high yields and purity.

The choice of coupling reagent is paramount for efficient amide bond formation. Carbodiimide-based reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their water-soluble byproducts, which simplifies purification[3]. The addition of N-hydroxybenzotriazole (HOBt) is a common strategy to suppress racemization and improve reaction rates by forming a more reactive HOBt ester intermediate[3][4]. A base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is required to neutralize the acid formed during the reaction and to deprotonate the amine component, facilitating its nucleophilic attack.

This protocol details the synthesis of an amide derivative from **p-(Dimethylamino)cinnamic acid** and a primary amine.

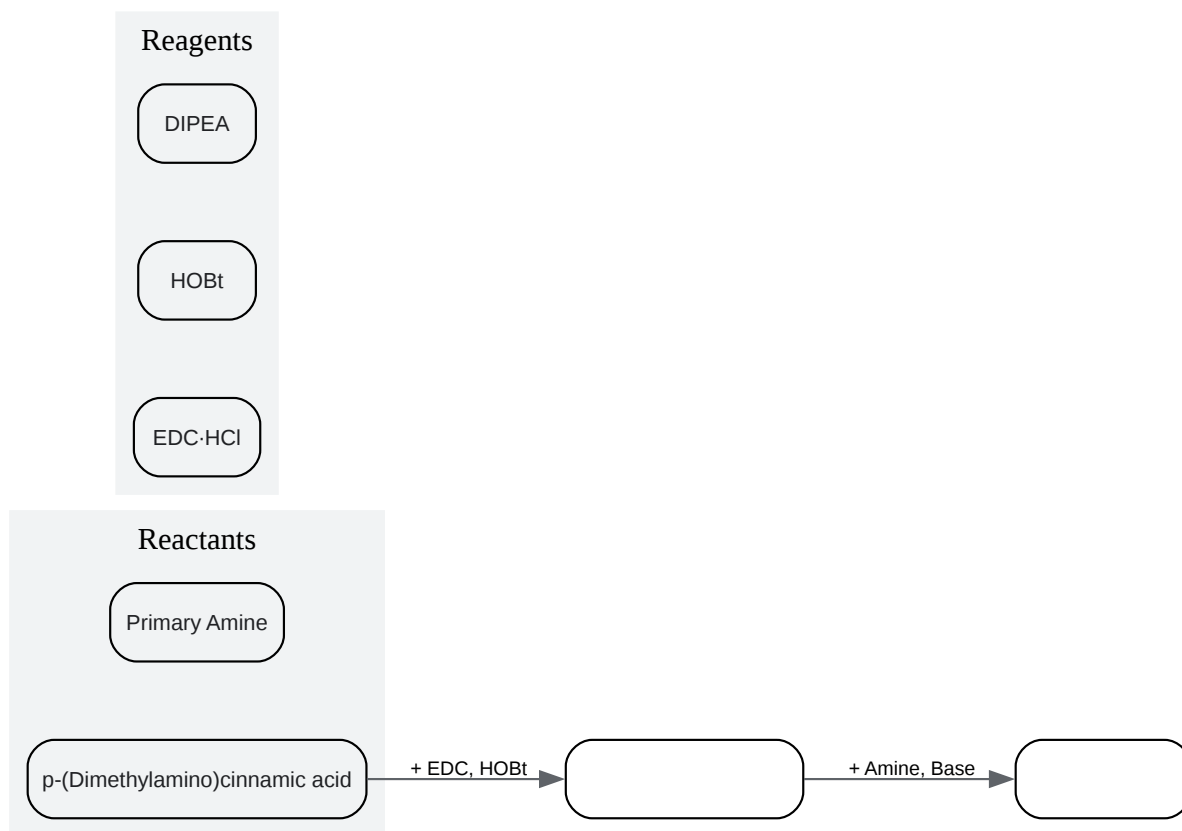
## Materials:

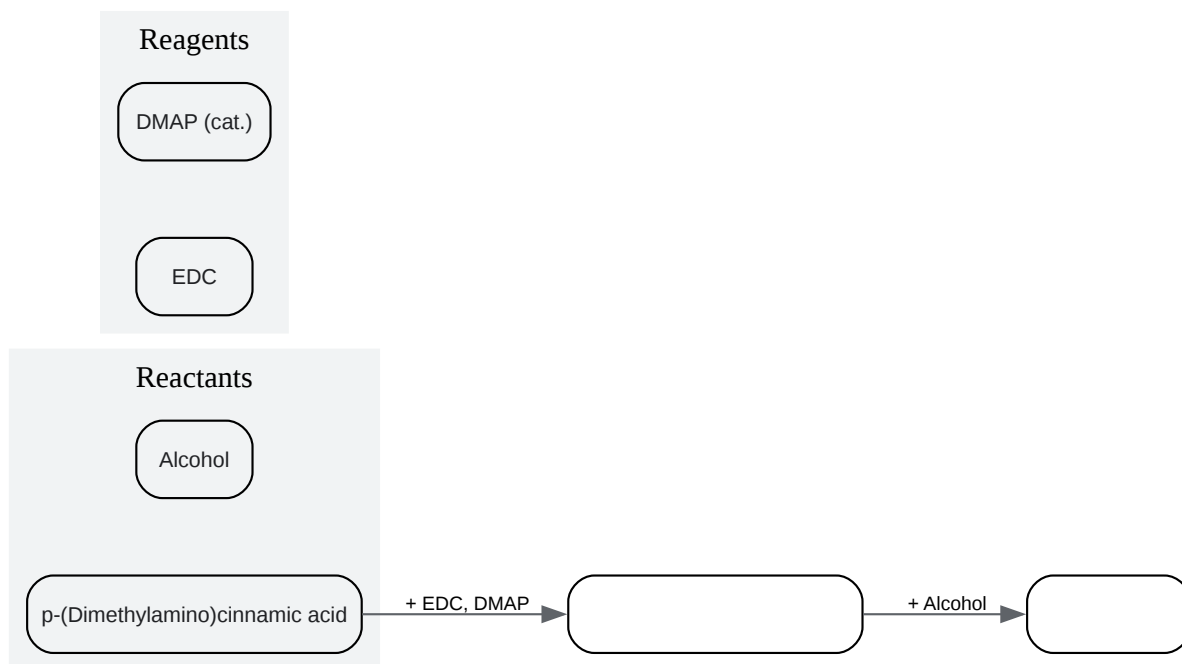
- **p-(Dimethylamino)cinnamic acid** (1.0 equiv)
- Primary amine (1.1 equiv)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)[3]
- N-hydroxybenzotriazole (HOBt) (1.2 equiv)[3]
- Diisopropylethylamine (DIPEA) (2.5 equiv)[3]
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- Standard workup reagents (Water, 1N HCl, saturated aqueous NaHCO<sub>3</sub>, brine, anhydrous Na<sub>2</sub>SO<sub>4</sub>)

## Procedure:

- To a round-bottom flask under an inert atmosphere, add **p-(Dimethylamino)cinnamic acid** (1.0 equiv), HOBt (1.2 equiv), and the primary amine (1.1 equiv).
- Dissolve the mixture in anhydrous DCM or DMF.
- Cool the solution to 0 °C in an ice bath with continuous stirring.
- Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
- Add DIPEA (2.5 equiv) dropwise to the cooled solution.
- Allow the reaction to warm to room temperature and stir for 8 to 24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

- Wash the organic phase sequentially with water (to remove the EDC byproduct), 1N HCl, saturated aqueous  $\text{NaHCO}_3$ , and brine.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography or recrystallization to obtain the pure amide.





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